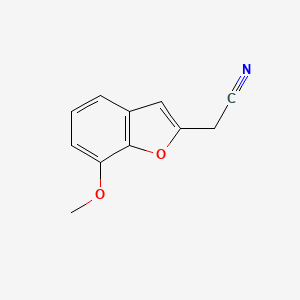
6,7-difluoro-3-methyl-1,2-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-3-methyl-1,2-dihydroquinoxalin-2-one can be achieved through various methods. One common approach involves the reaction of 6,7-difluoroquinoxalin-2-one with methylating agents. For instance, the compound can be synthesized by reacting 6,7-difluoroquinoxalin-2-one with methyl iodide in the presence of a base such as potassium carbonate in acetonitrile .
Another method involves the photoinitiated decarboxylative C3-difluoroarylmethylation of quinoxalin-2-one with potassium 2,2-difluoro-2-arylacetate in water at room temperature. This photoinduced reaction generates the desired product under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, antifungal, and antiviral agent.
Biological Studies: It is used in biological studies to investigate its effects on different cellular pathways and molecular targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6,7-difluoro-3-methyl-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Difluoroquinoxalin-2-one: Lacks the methyl group at the 3 position but shares similar chemical properties.
6,7-Trifluoromethylquinoxalin-2-one: Contains a trifluoromethyl group instead of a difluoro group, leading to different biological activities.
3-Methylquinoxalin-2-one: Lacks the fluorine atoms at the 6 and 7 positions but has a similar core structure.
Uniqueness
6,7-Difluoro-3-methyl-1H-quinoxalin-2-one is unique due to the presence of both fluorine atoms and a methyl group, which enhance its chemical stability and biological activity. The combination of these substituents makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H6F2N2O |
|---|---|
Poids moléculaire |
196.15 g/mol |
Nom IUPAC |
6,7-difluoro-3-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H6F2N2O/c1-4-9(14)13-8-3-6(11)5(10)2-7(8)12-4/h2-3H,1H3,(H,13,14) |
Clé InChI |
FMOBBPRFTMLFEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC(=C(C=C2NC1=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-methyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B8755080.png)


![3-Bromo-N-[(1-ethylpyrrolidin-1-ium-2-yl)methyl]-2,6-dimethoxybenzamidechloride](/img/structure/B8755094.png)



